

# JNT-517: A First-in-Class Oral Therapeutic Candidate for Phenylketonuria

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## Compound of Interest

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An In-depth Technical Review of a Novel SLC6A19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to metabolize the essential amino acid phenylalanine (Phe), leading to its accumulation to neurotoxic levels. Current treatment options are limited and often impose a significant burden on patients. **JNT-517**, a novel, orally administered small molecule, represents a potential first-in-class therapy for PKU. Developed by Jnana Therapeutics, **JNT-517** is an allosteric inhibitor of the solute carrier transporter SLC6A19, the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys. By selectively blocking this transporter, **JNT-517** promotes the urinary excretion of excess Phe, thereby reducing its concentration in the blood. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of **JNT-517** as a promising new treatment paradigm for PKU, independent of a patient's specific PAH gene mutation.

## Introduction to Phenylketonuria and Current Therapeutic Landscape

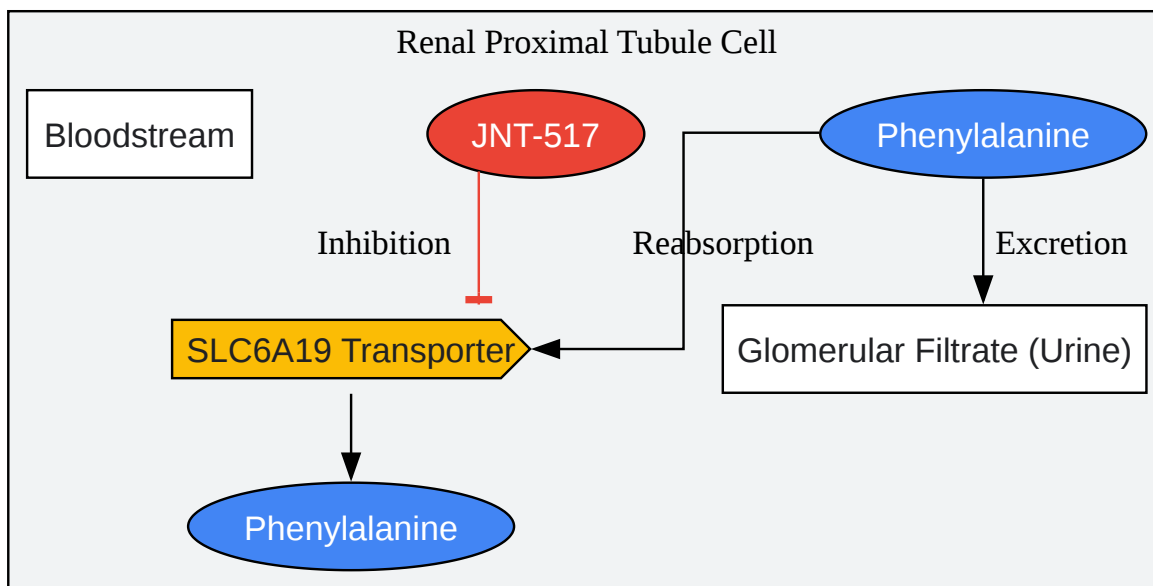
Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).<sup>[1][2]</sup> This enzyme is

responsible for converting phenylalanine to tyrosine. Deficient PAH activity leads to the accumulation of Phe in the blood and brain, which can cause severe and irreversible neurological damage, including intellectual disability, seizures, and behavioral problems, if left untreated.[3] The current standard of care for PKU involves a strict, lifelong diet low in Phe, which can be challenging to adhere to and may not be sufficient to maintain blood Phe levels within the recommended therapeutic range.[4] Other approved therapies include sapropterin dihydrochloride, a synthetic form of the PAH cofactor tetrahydrobiopterin (BH4), which is effective only in a subset of patients with residual PAH enzyme activity, and pegvaliase, an injectable enzyme substitution therapy that can be associated with significant adverse events.[4] Thus, a significant unmet medical need remains for a safe, effective, and orally administered therapy that can benefit all individuals with PKU.

## JNT-517: Mechanism of Action

**JNT-517** offers a novel therapeutic approach by targeting the renal reabsorption of phenylalanine.[3][5] It is a potent and selective allosteric inhibitor of the sodium-dependent neutral amino acid transporter SLC6A19.[6][7] SLC6A19 is primarily expressed in the apical membrane of the proximal renal tubules and the small intestine, where it is responsible for the reabsorption of a broad range of neutral amino acids from the glomerular filtrate and intestinal lumen back into the bloodstream.[8][9]

By binding to a novel, cryptic allosteric site on SLC6A19, **JNT-517** effectively blocks the transporter's function.[5][6] This inhibition of renal SLC6A19 leads to a significant increase in the urinary excretion of phenylalanine, thereby reducing its concentration in the plasma.[3][8] This mechanism of action is independent of the underlying PAH gene mutation, making **JNT-517** a potential treatment option for all individuals with PKU.[1][10]



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**Figure 1:** Mechanism of Action of **JNT-517** in the Renal Proximal Tubule.

## Preclinical Evidence

The therapeutic potential of inhibiting SLC6A19 was first demonstrated in preclinical studies using the Pahenu2 mouse model of PKU.[11] Genetic knockout of Slc6a19 in these mice led to a significant increase in urinary Phe excretion and a corresponding reduction of approximately 70% in plasma Phe levels.[12]

**JNT-517** was discovered using Jnana Therapeutics' proprietary RAPID (Reactive Affinity Probe Interaction Discovery) chemoproteomics platform.[11][13] Preclinical characterization of **JNT-517** revealed potent inhibition of SLC6A19 with an IC<sub>50</sub> value of 0.047  $\mu$ M in transfected cells and 0.081  $\mu$ M in ex vivo intestinal epithelial cells.[12] The compound exhibited favorable pharmacokinetic properties, with bioavailability ranging from 43% to 91% in various animal species.[12] In the Pahenu2 mouse model, administration of an SLC6A19 inhibitor resulted in a dose-dependent increase in urinary amino acid excretion, including Phe, and a reduction in plasma Phe levels.[8][11]

## Clinical Development

**JNT-517** has undergone extensive clinical evaluation in a series of studies designed to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and individuals with PKU.

## Phase 1a Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1a study was conducted in 64 healthy adult volunteers.<sup>[14]</sup> The study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of **JNT-517**. The results demonstrated that **JNT-517** was safe and well-tolerated at all dose levels studied, with no serious adverse events reported.<sup>[10][14]</sup> Pharmacodynamic assessments showed a dose-dependent increase in the 24-hour urinary excretion of SLC6A19 amino acid substrates, including a greater than 10-fold increase in total Phe excretion at the 75mg twice-daily (BID) dose on day 14.<sup>[10]</sup> As expected in healthy individuals with normal Phe levels, no clinically significant changes in plasma amino acid concentrations were observed.<sup>[10]</sup>

## Phase 1/2 Study in Individuals with PKU

A multi-part, randomized, double-blind, placebo-controlled Phase 1/2 study (NCT05781399) was initiated to evaluate **JNT-517** in adults with PKU.<sup>[15][16]</sup>

An interim analysis of the first dose cohort, where 13 participants were randomized to receive either 75mg of **JNT-517** BID or placebo for 28 days, showed promising results.<sup>[16]</sup> Key findings from this cohort are summarized in the table below.

Parameter	JNT-517 (75mg BID) (n=8)	Placebo (n=5)
Mean Blood Phe Reduction from Baseline (Day 28)	51% (p=0.0019 vs. placebo)	-
Response Rate (>30% Phe Reduction)	88% (7 out of 8)	-
Response Rate (>45% Phe Reduction)	63% (5 out of 8)	-
Response Rate (>65% Phe Reduction)	25% (2 out of 8)	-

Table 1: Efficacy Results from the 75mg BID Cohort of the Phase 1/2 Study.[16]

**JNT-517** was well-tolerated, with no serious adverse events reported.[16] A rapid onset of action was observed, with significant reductions in blood Phe levels within the first week of treatment.[16]

Results from the second dose cohort, which evaluated a 150mg BID dose in 18 participants (11 receiving **JNT-517** and 7 receiving placebo) over 28 days, demonstrated even more robust efficacy.[3][6]

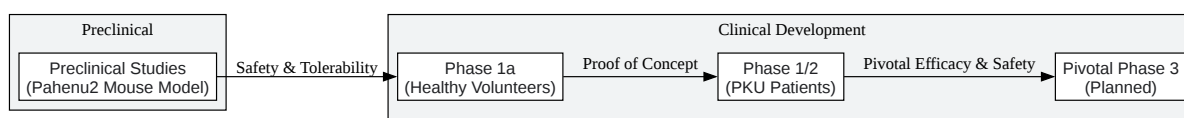
Parameter	JNT-517 (150mg BID) (n=11)	Placebo (n=7)
Mean Blood Phe Reduction from Baseline (Day 28)	60%	-

Table 2: Efficacy Results from the 150mg BID Cohort of the Phase 1/2 Study.[3]

Similar to the lower dose, **JNT-517** at 150mg BID was safe and well-tolerated, with no serious adverse events.[3][6] The reduction in blood Phe was rapid and sustained over the 28-day treatment period.[3]

## Ongoing and Future Clinical Trials

Based on the strong efficacy and safety data from the Phase 1/2 study, Jnana Therapeutics is planning to initiate a pivotal Phase 3 study in early 2025.[3] A Phase 2 study in adolescent participants with PKU is also planned.[4]



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**Figure 2: JNT-517 Clinical Development Pathway.**

## Experimental Protocols (Based on Publicly Available Information)

While detailed, proprietary experimental protocols are not publicly available, the following outlines the general methodologies employed in the clinical evaluation of **JNT-517** based on information from clinical trial registries and press releases.

### Clinical Trial Design

The clinical studies of **JNT-517** have generally followed a randomized, double-blind, placebo-controlled design.[15][16]

- **Randomization:** Participants are randomly assigned to receive either **JNT-517** or a matching placebo.
- **Blinding:** Both the participants and the study investigators are unaware of the treatment assignment to minimize bias.
- **Placebo Control:** A placebo group is included to provide a baseline for comparison and to assess the true effect of the investigational drug.

## Phenylalanine Measurement

Blood samples are collected from participants at specified time points throughout the study. The concentration of phenylalanine in plasma is a primary endpoint. While the specific analytical method used by the central laboratory is not detailed in the search results, the gold standard for quantitative amino acid analysis in clinical trials is typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[9] Dried blood spots (DBS) collected via finger-prick may also be used for monitoring Phe levels, offering a convenient method for frequent sampling.[5]

## Safety and Tolerability Assessment

The safety and tolerability of **JNT-517** are assessed through the continuous monitoring and recording of adverse events (AEs). Other safety assessments include:

- Physical examinations
- Vital sign measurements (blood pressure, heart rate, temperature)
- 12-lead electrocardiograms (ECGs)
- Clinical laboratory tests (hematology, clinical chemistry, urinalysis)[15]

## Pharmacokinetic Analysis

Blood samples are collected at various time points after drug administration to determine the pharmacokinetic (PK) profile of **JNT-517**. This analysis helps to understand the absorption, distribution, metabolism, and excretion of the drug in the body.

## Conclusion

**JNT-517** has emerged as a highly promising, first-in-class oral therapeutic candidate for the treatment of Phenylketonuria. Its novel mechanism of action, targeting the renal transporter SLC6A19 to increase urinary excretion of phenylalanine, offers a therapeutic strategy that is independent of the patient's underlying PAH gene mutation. The robust and consistent reductions in blood Phe levels observed in the Phase 1/2 clinical trials, coupled with a favorable safety and tolerability profile, strongly support its continued development. If the upcoming pivotal Phase 3 study confirms these positive findings, **JNT-517** has the potential to

become a transformative new treatment option for a broad range of individuals living with PKU, addressing a significant unmet medical need and offering a more convenient and effective means of managing this lifelong condition.

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